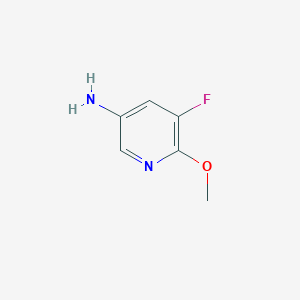

3-Amino-5-fluoro-6-methoxypyridine

描述

Significance of Pyridine (B92270) Scaffolds in Medicinal and Agrochemical Sciences

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic compounds. nih.govgmpplastic.com Its presence is prominent in numerous pharmaceuticals and agrochemicals, underscoring its importance in these fields. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of less soluble molecules. researchgate.net This has made pyridine derivatives highly sought after in the pharmaceutical industry for developing new drugs. researchgate.net

Pyridine-based structures are integral to more than 7,000 existing drug molecules and are found in a wide array of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.govnih.gov They are also present in essential biological molecules such as vitamins like niacin and pyridoxine, and coenzymes like NAD and NADP. nih.govnih.gov In agriculture, pyridine derivatives are crucial components of insecticides, fungicides, and herbicides. researchgate.net The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a "privileged scaffold" in drug discovery and development. nih.govgmpplastic.com

The Role of Fluorine Substitution in Modulating Molecular Properties for Bioactive Compounds

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of bioactive compounds. gmpplastic.comnih.gov Fluorine's high electronegativity and small size allow it to significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. gmpplastic.comnih.gov

Fluorination can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. nih.gov The substitution of hydrogen with fluorine can also influence the acidity (pKa) of nearby functional groups, which can be crucial for a drug's interaction with its biological target. nih.gov Furthermore, the strategic placement of fluorine atoms can stabilize specific conformations of a molecule that are optimal for biological activity. rsc.org It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact on drug design. nih.gov

Overview of Research Trajectories for 3-Amino-5-fluoro-6-methoxypyridine within Advanced Organic Synthesis and Functional Material Design

While extensive research on this compound as a final product is not widely published, its primary role appears to be that of a key intermediate or building block in advanced organic synthesis, particularly for the creation of more complex molecules with potential therapeutic applications. The combination of the amino, fluoro, and methoxy (B1213986) groups on the pyridine core makes it a versatile precursor for constructing a variety of derivatives.

Research involving similar methoxypyridine structures suggests that they are valuable in the synthesis of compounds targeting central nervous system disorders. For instance, methoxypyridine motifs have been incorporated into gamma-secretase modulators, which are investigated for their potential in treating Alzheimer's disease. nih.gov The synthesis of such complex molecules often involves multi-step sequences where a substituted aminopyridine derivative serves as a crucial starting material. nih.gov

Furthermore, the presence of the fluorine atom suggests its utility in the development of probes for medical imaging, such as Positron Emission Tomography (PET). google.comnih.gov Fluorinated aminopyridine derivatives are being explored for their ability to bind to specific targets in the brain, which could aid in the diagnosis and monitoring of neurological conditions. nih.gov The synthesis of these imaging agents often requires the preparation of fluorinated precursors that can be readily incorporated into the final molecule. nih.gov

In the realm of functional materials, while direct applications of this compound are not prominent, related methoxypyridine derivatives have been investigated for their liquid crystalline and photophysical properties. researchgate.net These properties are of interest for the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The specific substitution pattern of this compound could potentially be exploited to create novel materials with unique optical or electronic characteristics.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 5-fluoro-6-methoxypyridin-3-amine |

| CAS Number | 886372-63-0 |

| Molecular Formula | C6H7FN2O |

| InChI Key | CVMLVBYTEYUXOJ-UHFFFAOYSA-N |

An in-depth look into the synthetic approaches for this compound and its analogs reveals a variety of sophisticated chemical strategies. The construction of such polysubstituted pyridines requires precise control over the introduction of each functional group. This article explores the key methodologies for incorporating fluorine, amino, and methoxy substituents onto the pyridine core, focusing on regioselective fluorination and amino group installation.

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMLVBYTEYUXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670318 | |

| Record name | 5-Fluoro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-63-0 | |

| Record name | 5-Fluoro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 3 Amino 5 Fluoro 6 Methoxypyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring, due to the electron-withdrawing nature of the nitrogen atom, generally exhibits reduced reactivity towards electrophilic substitution reactions. guidechem.com Conversely, it is more susceptible to nucleophilic substitution. guidechem.com In the case of 3-Amino-5-fluoro-6-methoxypyridine, the substituents on the pyridine core significantly influence its reactivity. The amino group at the 3-position and the methoxy (B1213986) group at the 6-position are electron-donating groups, which can activate the ring towards electrophilic attack. However, the fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the ring.

The interplay of these electronic effects directs the regioselectivity of substitution reactions. For instance, in many 3-substituted pyridines, fluorination with silver(II) fluoride (B91410) (AgF2) occurs with high selectivity at the 2-position. nih.gov However, the presence of multiple substituents, as in this compound, can lead to more complex reactivity patterns.

Nucleophilic aromatic substitution (SNA) reactions are common for pyridines, especially those bearing good leaving groups. nih.gov In fluorinated pyridines, the fluorine atom can act as a leaving group in the presence of a strong nucleophile. researchgate.net The regioselectivity of nucleophilic attack is influenced by the position of the substituents. For example, in pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes under mild conditions occurs exclusively at the C-4 position. rsc.org

Coupling Reactions and Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Transformations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.govmdpi.com This reaction is highly valued for its tolerance of a wide range of functional groups and generally good yields. mdpi.com

In the context of pyridines, including derivatives of this compound, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents onto the pyridine ring. acs.orgnih.gov For this to occur, the pyridine must first be halogenated to provide a suitable handle for the coupling reaction. For instance, a bromo or iodo substituent can be introduced at a specific position on the pyridine ring, which then serves as the electrophilic partner in the coupling reaction with a boronic acid. acs.org

The efficiency and regioselectivity of the Suzuki-Miyaura reaction can be influenced by the nature of the substituents on the pyridine ring and the choice of catalyst and reaction conditions. nih.govfrontierspecialtychemicals.com For example, the presence of an unprotected amino group can sometimes inhibit the palladium catalyst, but specific catalytic systems have been developed to overcome this issue. nih.gov

The following table provides a general representation of a Suzuki-Miyaura coupling reaction involving a hypothetical brominated derivative of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-Amino-5-fluoro-6-methoxy-X-bromopyridine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 3-Amino-5-fluoro-6-methoxy-X-arylpyridine |

Derivatization at the Amino Group: Amidation and Alkylation Reactions

The amino group of this compound is a key functional group that can be readily derivatized through various reactions, including amidation and alkylation.

Amidation involves the reaction of the amino group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an amide bond. This reaction is a fundamental transformation in organic synthesis and is widely used to create more complex molecules. rsc.org For instance, the amino group can be acylated to introduce a variety of functional groups, which can modulate the biological activity or physical properties of the parent molecule. mdpi.com

Alkylation of the amino group introduces alkyl substituents. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. S-alkylation has been reported for related heterocyclic systems, demonstrating the nucleophilicity of ring-associated nitrogen atoms. researchgate.net

The reactivity of the amino group can be influenced by the electronic properties of the pyridine ring. The electron-donating nature of the methoxy group and the electron-withdrawing effect of the fluorine atom can modulate the nucleophilicity of the amino group.

Reactivity of the Methoxy Group and Potential Demethylation Reactions

The methoxy group at the 6-position of the pyridine ring is an ether linkage that can potentially undergo cleavage under certain reaction conditions. This process, known as demethylation , would result in the formation of a hydroxyl group.

The presence of the activating amino group and the deactivating fluoro group will likely influence the conditions required for demethylation.

Acid-Base Properties and Protonation Effects on Reactivity

The presence of the basic amino group and the pyridine nitrogen atom confers basic properties on this compound. The pKa of the molecule, which is a measure of its acidity in its protonated form, is influenced by the substituents on the pyridine ring.

Fluorine atoms are known to decrease the pKa of aminopiperidines, making them less basic. researchgate.net This effect is attributed to the electron-withdrawing nature of fluorine. Therefore, the fluorine atom in this compound is expected to lower the basicity of both the amino group and the pyridine nitrogen.

Protonation of the nitrogen atoms can have a significant effect on the reactivity of the molecule. For example, protonation of the pyridine nitrogen would further deactivate the ring towards electrophilic substitution. Conversely, it could potentially activate the ring towards certain nucleophilic attacks by increasing the electrophilicity of the pyridine core. The relative stereochemistry of substituents can also influence pKa due to conformational changes. researchgate.net

Spectroscopic and Structural Elucidation Studies of 3 Amino 5 Fluoro 6 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Amino-5-fluoro-6-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) and amino group protons. The two aromatic protons would appear as doublets due to coupling with the fluorine atom and with each other. The chemical shifts would be influenced by the electronic effects of the amino, fluoro, and methoxy substituents. The methoxy group would present as a singlet, typically in the range of 3.5-4.0 ppm. The amino group protons would likely appear as a broad singlet. Although specific data for this compound is not available in the literature, data for related compounds like 3-aminopyridine (B143674) shows aromatic protons in the range of 7.0-8.5 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms of the pyridine (B92270) ring and the methoxy group. The carbon atoms directly bonded to the fluorine, nitrogen, and oxygen atoms would show characteristic chemical shifts. The C-F coupling would result in a doublet for the carbon attached to the fluorine atom, and potentially smaller couplings to other carbons.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine on the pyridine ring. Coupling to the adjacent aromatic protons would result in a multiplet structure, providing further confirmation of the substitution pattern.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H (aromatic) | ~7.0 - 8.0 | d, d |

| ¹H (methoxy) | ~3.8 | s |

| ¹H (amino) | ~4.0 - 5.0 | br s |

| ¹³C (C-F) | ~150 - 160 | d |

| ¹³C (C-O) | ~155 - 165 | s |

| ¹³C (C-N) | ~130 - 140 | s |

| ¹³C (aromatic) | ~110 - 130 | m |

| ¹³C (methoxy) | ~55 | s |

| ¹⁹F | Varies | m |

Note: This table presents predicted values based on general knowledge of NMR spectroscopy for similar structures. Actual experimental data is not publicly available.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-F stretching vibration would also be present, typically in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methoxy) | Stretch | 2850 - 2950 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-O (Methoxy) | Stretch | 1000 - 1300 |

Note: This table is based on characteristic group frequencies. Specific experimental data for the title compound is not found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, π → π* and n → π* transitions are expected. The amino and methoxy groups, being electron-donating, and the fluoro group, being electron-withdrawing, would influence the energy of these transitions and thus the absorption maxima (λ_max). While specific experimental data is unavailable, related aminopyridines typically exhibit absorption maxima in the UV region, often between 200 and 400 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₆H₇FN₂O), the high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules or radicals such as CH₃, OCH₃, NH₂, and HCN from the molecular ion. Analysis of these fragments would help to piece together the structure of the parent molecule.

Computational Chemistry Investigations of 3 Amino 5 Fluoro 6 Methoxypyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for determining a molecule's optimized geometry and electronic structure. wikipedia.orgnih.gov DFT calculations, often using basis sets like 6-311G++(d,p), can precisely compute parameters such as bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. ijret.orgnih.gov

For a molecule like 3-Amino-5-fluoro-6-methoxypyridine, DFT would be used to model the geometry of the pyridine (B92270) ring and its substituents. The calculations would account for the electronic effects of the amino (-NH2), fluoro (-F), and methoxy (B1213986) (-OCH3) groups on the aromatic ring. Studies on similar aminopyridines, such as 2-aminopyridine and 4-aminopyridine, show how DFT is used to calculate the C-N bond lengths and the angles within and outside the ring. For instance, in aminopyridines, the exocyclic C-N bond distance is typically around 1.383 Å to 1.394 Å. ijret.org The bond angles are sensitive indicators of the electronic interactions between the substituents and the pyridine ring.

Table 1: Illustrative Optimized Geometrical Parameters for Aminopyridines (DFT/6-311G++(d,p))

| Parameter | 2-Aminopyridine ijret.org | 3-Aminopyridine (B143674) ijret.org | 4-Aminopyridine ijret.org |

| Bond Length (Å) | |||

| C-N (exo) | 1.383 | 1.394 | 1.383 |

| C-N (ring avg.) | 1.337 | 1.334 | 1.338 |

| Bond Angle (°) | |||

| N1-C2-N7 (exo) | 116.27 | - | - |

| C2-C3-N7 (exo) | - | 120.95 | - |

| C3-C4-N7 (exo) | - | - | 121.51 |

| This table presents data for analogous compounds to illustrate the type of information obtained from DFT calculations. Data for this compound would be specific to its unique substitution pattern. |

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., TPSA, LogP, Hydrogen Bond Donors/Acceptors)

Computational tools are widely used to predict physicochemical properties that are crucial for a molecule's potential biological activity, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Parameters such as the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors are key predictors of a compound's drug-likeness.

For this compound, these parameters can be calculated using cheminformatics software. The presence of nitrogen and oxygen atoms contributes to the TPSA, which is a good indicator of a molecule's ability to permeate cell membranes. The amino group (-NH2) acts as a hydrogen bond donor, while the pyridine nitrogen, the amino nitrogen, and the methoxy oxygen can all act as hydrogen bond acceptors. The fluoro and methoxy groups influence the molecule's lipophilicity, which is quantified by LogP. While a detailed experimental and computational analysis on this specific molecule is not published, some databases provide computationally predicted values.

Table 2: Predicted Physicochemical Properties for this compound

| Parameter | Predicted Value ambeed.com | Relevance to Biological Activity |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Influences membrane permeability and bioavailability. |

| LogP | Not specified | Measures lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | 1 | The amino group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, amino nitrogen, and methoxy oxygen can accept hydrogen bonds. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

| These values are computationally predicted and serve as an estimation of the compound's properties. |

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic character of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. ijret.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, while a large gap indicates higher stability. ijret.org

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. From these energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The "escaping tendency" of electrons.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

Studies on aminopyridines show that their HOMO-LUMO gaps are relatively low, indicating high chemical reactivity. ijret.org The substitution pattern, including the electron-donating amino and methoxy groups and the electron-withdrawing fluoro group, would significantly influence the electronic properties and reactivity of this compound. rsc.org

Table 3: Illustrative Reactivity Descriptors for Aminopyridines

| Compound | HOMO (eV) ijret.org | LUMO (eV) ijret.org | Energy Gap (eV) ijret.org |

| 2-Aminopyridine | -0.2624 | -0.0709 | 0.1915 |

| 3-Aminopyridine | -0.2624 | -0.0709 | 0.1915 |

| 4-Aminopyridine | -0.2723 | -0.0709 | 0.2014 |

| This table uses data from simple aminopyridines to exemplify the output of molecular orbital analysis. The values are illustrative and not specific to this compound. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, such as the C-O bond in the methoxy group of this compound, multiple conformers may exist. Computational methods can map the potential energy surface to find the most stable conformer(s).

Molecular Dynamics (MD) simulations provide a deeper understanding of a molecule's behavior over time. iaea.org By simulating the movements of atoms and molecules, MD can reveal information about conformational flexibility, stability, and interactions with other molecules, such as a solvent or a biological target. nih.gov In the context of fluorinated pyridines, MD simulations can be used to study how the molecule interacts with its environment, for example, by analyzing the stability of water-mediated contacts within a protein binding pocket. nih.govrsc.org Such simulations are crucial for understanding how a ligand might bind to a receptor and can help explain the thermodynamic contributions (enthalpic and entropic) to binding affinity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or a specific property. chemrevlett.com These models are essential in drug design for predicting the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including this compound, one would first need experimental data on their biological activity (e.g., inhibitory concentration, IC50). Then, a wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each compound. nih.gov Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that links the descriptors to the activity. chemrevlett.comnih.gov

For example, a QSAR study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives as anticancer agents successfully used computed descriptors to build predictive models for their tyrosine kinase inhibitory activity. nih.gov Similarly, a QSAR model for aminopyridine derivatives could be developed to guide the design of new analogs with potentially improved potency. rsc.orgchemrevlett.com

Research Applications and Functionalization of 3 Amino 5 Fluoro 6 Methoxypyridine

Applications in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) nucleus is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide array of therapeutic agents. The compound 3-Amino-5-fluoro-6-methoxypyridine, characterized by its specific substitution pattern, represents a valuable asset in drug discovery. The strategic placement of amino, fluoro, and methoxy (B1213986) groups on the pyridine ring allows for versatile chemical modifications and influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. These attributes make it a desirable starting point for synthesizing novel compounds with potential therapeutic applications. Fluorinated pyridines, in particular, are of growing interest as the inclusion of fluorine can significantly enhance biological activity and pharmacokinetic profiles.

This compound serves as a crucial intermediate and a versatile building block in the synthesis of complex bioactive molecules. chemimpex.com Its structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it highly valuable for constructing novel therapeutic agents. The amino group provides a nucleophilic site for reactions such as amidation and palladium-catalyzed cross-coupling, while the pyridine ring itself is a common feature in many biologically active compounds.

The unique properties conferred by the trifluoromethoxy (OCF3) group, which shares some characteristics with the substituents on this pyridine, highlight the importance of such fluorinated building blocks. The OCF3 group, for instance, can enhance metabolic stability and lipophilicity in bioactive molecules. researchgate.net Similarly, the fluoro and methoxy substituents on this compound are introduced to fine-tune the electronic and steric properties of the final molecule, ultimately influencing its efficacy and minimizing potential side effects. researchgate.net The utility of fluorinated pyridines and pyrimidines as scaffolds is well-established, paving the way for the discovery and development of new drugs and agrochemicals. researchgate.net

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govacs.org Consequently, kinase inhibitors have become a major class of therapeutic drugs. acs.org The pyridine scaffold, a core component of this compound, is a privileged structure in the design of kinase inhibitors. This is because the nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many inhibitors.

The development of selective kinase inhibitors often involves modifying a core scaffold to improve potency and selectivity. Macrocyclization of linear pharmacophores containing scaffolds like 3-amino-1H-pyrazole has been shown to manipulate the selectivity profile of promiscuous kinase inhibitors, leading to potent and selective agents against specific targets like BMPR2. nih.gov Similarly, pyridineamine compounds have been developed as inhibitors of Pim kinases, which are involved in regulating cell proliferation and survival and are overexpressed in various cancers. google.com The azaindole framework, a bioisostere of the purine system, is another example of a nitrogen-containing heterocyclic system that is widely used to generate kinase inhibitors targeting enzymes like c-Met kinase. nih.gov The functional groups on this compound make it an ideal candidate for elaboration into potent and selective kinase inhibitors, leveraging the established importance of the substituted pyridine core in this therapeutic area.

| Kinase Target Family | Role in Disease | Example Inhibitor Scaffold |

| Pim Kinases (Pim1, Pim2, Pim3) | Regulate cell proliferation and survival; overexpressed in hematologic and solid cancers. google.com | Pyridineamine Derivatives google.com |

| Receptor Tyrosine Kinases (e.g., c-Met) | Involved in cell motility, angiogenesis, and metastasis; overexpressed in many cancer types. nih.gov | Azaindole Derivatives nih.gov |

| Bone Morphogenetic Protein Receptors (e.g., BMPR2) | Involved in diseases such as pulmonary arterial hypertension, Alzheimer's, and cancer. nih.gov | Macrocyclic 3-amino-1H-pyrazole nih.gov |

| TAM Family (Tyro3, Axl, Mer) | Axl has been associated with cancer and plays a role in immune response. mdpi.com | Macrocyclic Pyrazina-Pyrazola-Benzene Derivatives mdpi.com |

The human immunodeficiency virus (HIV) remains a major global health challenge, necessitating the development of new and effective antiretroviral drugs. nih.gov HIV-1 integrase is a key viral enzyme that is essential for the replication of the virus, making it a prime target for drug development. nih.gov A significant number of compounds designed to inhibit HIV-1 integrase incorporate a pyridine core in their structure. nih.govnih.gov

Serotonin (5-HT) and dopamine (D2) receptors are important targets in the central nervous system for treating a range of disorders, including schizophrenia and chemotherapy-induced nausea and vomiting. nih.govdrugbank.com Many antipsychotic and antiemetic drugs function as antagonists at these receptors. nih.govdrugbank.com The design of new agents often focuses on multi-target ligands that can modulate the activity of several receptors, such as D2, 5-HT1A, and 5-HT2A, to achieve a better therapeutic profile. nih.gov

The phenoxyalkyltriazine scaffold has been explored for developing potent 5-HT6 receptor antagonists with procognitive properties. nih.gov The affinity of these compounds for serotonin and dopamine receptors is a critical aspect of their biological activity. nih.gov In the search for new antipsychotics, various heterocyclic systems, including those based on indazole and piperazine, have been optimized. nih.gov The substitution pattern on the aromatic rings of these molecules plays a crucial role in determining their receptor affinity. For example, the position of a fluorine atom on a phenyl ring can significantly alter a compound's affinity for the 5-HT2A receptor. nih.gov Given these principles, this compound represents a valuable starting material for creating novel ligands for serotonin and dopamine receptors, where its specific substituents can be leveraged to achieve desired receptor binding profiles.

The substituents on a pyridine ring have a profound impact on the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance biological activity. jst.go.jp

The effects of substituents can be observed in various classes of drugs:

Serotonin Receptor Ligands : In a series of compounds targeting serotonin receptors, the position of a fluorine atom on a phenyl ring dramatically influenced binding affinity. A fluorine atom in the para-position of a phenyl ring resulted in the highest affinity for the 5-HT2A receptor, while moving it to the meta or ortho position caused a significant reduction in activity. nih.gov

Kinase Inhibitors : In the development of kinase inhibitors, substituents are used to achieve selectivity for a specific kinase among the more than 500 kinases in the human kinome. nih.gov The strategic placement of groups can exploit subtle differences in the ATP-binding pockets of different kinases.

General Bioactive Molecules : The introduction of a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group can increase metabolic stability and lipophilicity. researchgate.net The combination of the unique physicochemical properties of fluorine with the characteristics of the pyridine moiety is thought to be the basis for the biological activities of many trifluoromethylpyridine (TFMP) derivatives. jst.go.jp

Applications in Agrochemical Research

Beyond pharmaceuticals, fluorinated pyridine derivatives have significant applications in the agrochemical industry. chemimpex.com These compounds are used to create effective pesticides and herbicides for crop protection. chemimpex.comnih.gov The inclusion of fluorine atoms or trifluoromethyl groups often enhances the biological efficacy of these agents. jst.go.jpnih.gov

Trifluoromethylpyridine (TFMP) derivatives are a major component of modern agrochemicals, with more than 20 such compounds having acquired ISO common names. nih.govresearchgate.net These compounds are synthesized from key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.govresearchgate.net The biological activity of these agrochemicals is attributed to the combination of the physicochemical properties of fluorine and the pyridine core. jst.go.jpresearchgate.net For example, a complex pyridine derivative, 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, is a component of synergistic herbicidal compositions. wipo.int

Given this context, this compound serves as a valuable building block for the synthesis of new agrochemicals. Its functional groups allow for the construction of more complex molecules with potential herbicidal or insecticidal properties, contributing to the development of new solutions for crop protection. chemimpex.com

Precursor in the Synthesis of Herbicides and Pesticides

There is currently a lack of specific, publicly available examples of commercial herbicides or pesticides that are synthesized directly from this compound. While fluorinated pyridine derivatives are crucial building blocks in the agrochemical industry, the synthesis pathways for many commercial products utilize other fluorinated intermediates, such as trifluoromethylpyridines or other chlorinated and fluorinated pyridine structures nih.govresearchgate.netjst.go.jpagropages.com. The related compound, 3-Amino-5-fluoropyridine, is noted as an important intermediate in the synthesis of pesticides, but specific end-products derived from it are not detailed guidechem.com. The development of novel agrochemicals often involves proprietary research, and as such, the use of this compound may be part of internal discovery programs that are not yet public knowledge.

Modulating Agrochemical Efficacy and Environmental Profile through Fluorination

The incorporation of fluorine into the molecular structure of potential agrochemicals is a widely used strategy to enhance their biological efficacy and modify their environmental properties. The presence of a fluorine atom, such as in this compound, can impart several advantageous characteristics to a final product.

Key Physicochemical and Biological Modifications:

Enhanced Potency: Fluorine is the most electronegative element, and its introduction can alter the electronic properties of a molecule. This can lead to stronger binding interactions with target enzymes or receptors in pests, thereby increasing the potency of the herbicide or pesticide researchgate.net.

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry nih.gov. This strength can make the molecule more resistant to metabolic degradation by enzymes within the target pest or in the environment. This increased stability can prolong the active life of the agrochemical, potentially allowing for lower application rates.

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and oils). This can improve its ability to penetrate the waxy outer layers of plants or the exoskeletons of insects, leading to better uptake and enhanced efficacy nih.gov.

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa (a measure of acidity) of nearby functional groups. For a compound like this compound, this can affect how the molecule behaves in different biological compartments, influencing its transport and site of action.

These principles are fundamental to the design of modern agrochemicals, where fluorinated heterocycles, including pyridines, are prevalent components in many recently developed active ingredients nih.govuni-muenster.de.

Below is a table summarizing the general effects of fluorination on agrochemical properties.

| Property Affected | General Effect of Fluorination | Rationale |

| Biological Potency | Often Increased | Enhanced binding to target sites due to altered electronic properties. |

| Metabolic Stability | Increased | High strength of the Carbon-Fluorine bond resists enzymatic breakdown. |

| Lipophilicity | Generally Increased | Facilitates penetration of biological membranes (e.g., plant cuticles). |

| Bioavailability | Can be Improved | A combination of increased stability and better membrane transport. |

Potential in Materials Science and Functional Materials Development

Currently, there is no specific, documented research detailing the application of this compound in the field of materials science or in the development of functional materials. While fluorinated organic compounds, including pyridines, are used to create specialized polymers and materials with enhanced thermal stability or unique electronic properties, the direct use of this particular compound has not been reported in available literature researchgate.netmdpi.com. Chemical supplier databases may list "Material Science" as a potential application area for related compounds like 3-Amino-5-fluoropyridine, but this is a general classification and is not supported by specific research examples chemimpex.com.

Derivatives and Structure Activity/property Relationships of 3 Amino 5 Fluoro 6 Methoxypyridine Analogs

Systematic Modification of the Pyridine (B92270) Ring Substituents

The modification of substituents on the pyridine ring is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For pyridine-based inhibitors of various enzymes, such as kinases, the nature and position of these substituents are critical. nih.govacs.orgnih.gov

Systematic exploration of the SAR of pyridine derivatives has led to the development of potent and selective inhibitors for targets like Rho kinase (ROCK). nih.govacs.org For instance, starting from an initial high-throughput screening hit, methodical modifications can lead to compounds with significantly improved inhibition potency and kinase selectivity. nih.govacs.org A review of pyridine derivatives with antiproliferative activity indicates that the presence and positions of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance activity against cancerous cell lines. nih.govnih.gov Conversely, the introduction of bulky groups or certain halogen atoms may sometimes lead to lower antiproliferative activity. nih.govnih.gov

In the context of kinase inhibitors, the pyridine scaffold is prevalent. acs.org The choice of N-heterocyclic motif, such as pyridine, can significantly influence biological activity and selectivity against different kinase classes. acs.org For example, in a series of quinazolinone-based Cyclin-Dependent Kinase 9 (CDK9) inhibitors, modifications at various positions of the quinazoline (B50416) ring, which can be considered a related heterocyclic system, demonstrated that specific substitutions are crucial for potent inhibitory activity. mdpi.com

The following table illustrates how systematic modifications of substituents on pyridine and related heterocyclic scaffolds can impact biological activity, drawing parallels for the potential derivatization of 3-Amino-5-fluoro-6-methoxypyridine.

| Scaffold | Modification | Impact on Biological Activity |

| Pyridine | Introduction of -OMe, -OH, -NH2 groups | Enhanced antiproliferative activity. nih.govnih.gov |

| Pyridine | Introduction of bulky groups | Lowered antiproliferative activity. nih.govnih.gov |

| Quinazolinone | Substitution at position 2 | Improved CDK9 inhibitory activity. mdpi.com |

| Pyridine | Systematic exploration of substituents | Led to potent and selective ROCK inhibitors. nih.govacs.org |

Investigation of Positional Isomerism and its Impact on Biological Activity and Physicochemical Properties

The specific placement of functional groups on the pyridine ring, known as positional isomerism, can have a dramatic effect on a molecule's biological activity and physicochemical properties. A study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone revealed significant differences in their biological profiles. nih.gov

In this study, a series of 3- and 5-alkylamino derivatives were synthesized and evaluated as inhibitors of CDP reductase and for their cytotoxic and antineoplastic activities. nih.gov The results showed that the 5-substituted amino derivatives, such as 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, were the most biologically active compounds. nih.gov These compounds were potent inhibitors of ribonucleotide reductase and showed significant prolongation of survival time in mice with L1210 leukemia. nih.gov This highlights that the position of the amino group (position 5 versus position 3) is a critical determinant of the biological activity in this class of compounds.

The table below summarizes the key findings on the impact of positional isomerism in pyridine derivatives.

| Compound Series | Isomer Position | Biological Activity |

| Aminopyridine-2-carboxaldehyde thiosemicarbazones | 5-Amino derivatives | Potent inhibitors of ribonucleotide reductase, significant in vivo antineoplastic activity. nih.gov |

| Aminopyridine-2-carboxaldehyde thiosemicarbazones | 3-Amino derivatives | Less biologically active compared to 5-amino isomers. nih.gov |

These findings underscore the importance of carefully considering the positional isomerism of substituents when designing new pyridine-based therapeutic agents.

Comparative Studies with Chloro- and Bromo-Pyridines

The nature of the halogen substituent on a pyridine ring can significantly alter its chemical reactivity and biological properties. Comparative studies involving fluoro-, chloro-, and bromo-pyridines provide valuable insights into these differences.

In terms of chemical reactivity, 2-fluoropyridine (B1216828) reacts significantly faster than its chloro- analog in nucleophilic aromatic substitution reactions with sodium ethoxide. researchgate.net This highlights the higher lability of the fluorine atom in this context.

From a biological perspective, the choice of halogen can influence the potency and selectivity of drug candidates. In a study on rhodanine-based kinase inhibitors, a compound with a bromopyridine group showed the best inhibitory activity against certain cancer cell lines when compared to other analogs. acs.org A review on the structure-antiproliferative activity relationship of pyridine derivatives noted that derivatives with halogen atoms sometimes exhibited lower antiproliferative activity. nih.govnih.gov However, this is not a universal rule, and the effect is often context-dependent. For instance, in a series of CDK9 inhibitors, the introduction of iodine at a specific position of a quinazolinone ring resulted in a compound with sub-micromolar activity. mdpi.com

The following table provides a comparative overview of the effects of different halogen substituents on the properties of pyridine derivatives.

| Halogen | Property/Activity | Observation |

| Fluorine | Chemical Reactivity | 2-Fluoropyridine is more reactive towards nucleophilic substitution than 2-chloropyridine. researchgate.net |

| Bromine | Biological Activity | A bromopyridine-containing rhodanine (B49660) derivative showed the best kinase inhibitory activity in its series. acs.org |

| Chlorine, Bromine, Fluorine | Biological Activity | Pyridine derivatives with halogens sometimes show lower antiproliferative activity. nih.govnih.gov |

| Iodine | Biological Activity | Introduction of iodine at a specific position of a quinazolinone scaffold led to a potent CDK9 inhibitor. mdpi.com |

These examples demonstrate that the choice between fluorine, chlorine, and bromine is a critical design element in the development of new pyridine-based compounds, with each halogen imparting distinct properties.

Impact of Fluorine on Metabolic Stability and Bioavailability in Pyridine Derivatives

The introduction of fluorine into drug molecules is a widely used strategy to enhance metabolic stability and improve bioavailability. acs.orgnih.gov Fluorination can block metabolically labile sites, thereby preventing or slowing down metabolic degradation by enzymes such as cytochrome P450s. nih.gov

The strong carbon-fluorine bond can increase the stability of adjacent bonds, further contributing to enhanced metabolic stability. nih.gov This is a key consideration in drug design, as improved metabolic stability can lead to a longer half-life and better drug exposure. For example, replacing a hydrogen atom with a fluorine atom can significantly increase the metabolic stability of a compound. nih.gov

Fluorination is also known to improve membrane permeability, which can lead to better oral bioavailability and central nervous system exposure. acs.org In a study on imidazo[4,5-b]pyridine-based inhibitors, specific fluorination led to compounds with oral and CNS availability. acs.orgnih.gov However, the effect of fluorination on the efficacy of a compound is less predictable and often requires extensive structure-activity relationship studies. acs.orgnih.gov While fluorination can sometimes lead to a loss of affinity for the target protein, this is not always the case, and in some instances, it can even improve potency. acs.orgnih.gov

The table below summarizes the key impacts of fluorine substitution on the metabolic stability and bioavailability of pyridine derivatives.

| Property | Impact of Fluorination |

| Metabolic Stability | Generally increased due to the blockage of metabolically labile sites and strengthening of adjacent bonds. nih.govnih.govnih.gov |

| Bioavailability | Often improved due to enhanced metabolic stability and membrane permeability. acs.orgnih.govnih.gov |

| Efficacy | Unpredictable; can lead to increased, decreased, or unchanged potency, requiring detailed SAR studies. acs.orgnih.gov |

Advanced Analytical Methodologies for 3 Amino 5 Fluoro 6 Methoxypyridine in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 3-Amino-5-fluoro-6-methoxypyridine, enabling both the determination of its purity and its isolation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

Method Development and Validation: A typical HPLC method for a substituted pyridine (B92270) like this compound would involve a reversed-phase column, such as a C18 or a specialized column for polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the basic pyridine compound.

A supplier of a structurally similar compound, 3-Amino-6-chloro-5-methoxypyridine, specifies an assay purity of over 96.0% as determined by HPLC, indicating the routine use of this technique for quality control. thermofisher.com

Interactive Data Table: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. This is particularly relevant for trace analysis and the identification of metabolites in biological matrices.

Derivatization and Analysis: Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives are more amenable to GC separation and produce characteristic mass spectra that aid in their identification. The mass spectrometer provides high sensitivity and selectivity, allowing for the detection of trace-level impurities and the elucidation of metabolite structures based on their fragmentation patterns.

While specific GC-MS studies on this compound are not prominent in the available literature, the general approach for analyzing similar functionalized pyridines would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to achieve good separation of the analytes of interest.

Chiral Separation Techniques for Enantiomeric Purity Determination (if applicable to derivatives)

While this compound itself is not chiral, its derivatives synthesized in subsequent reactions can be. In such cases, determining the enantiomeric purity is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different pharmacological activities.

Chiral HPLC is the most common technique for this purpose. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers.

The development of chiral separation methods often involves screening a variety of chiral columns and mobile phase compositions to find the optimal conditions. While no specific methods for derivatives of this compound are documented, the general principles of chiral chromatography would apply. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Process Analytical Technology (PAT) has become an integral part of modern chemical process development. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reaction progress. This provides valuable information on reaction kinetics, the formation of intermediates, and the consumption of reactants, leading to improved process understanding and control.

For the synthesis involving this compound, an in-situ FTIR probe could be immersed in the reaction mixture. The change in the infrared spectrum over time would be monitored, with specific peaks corresponding to the starting materials, intermediates, and the final product being tracked. For example, the appearance of a characteristic vibrational band associated with the C-N bond of the final product or the disappearance of a band from a starting material would indicate the progression of the reaction.

These techniques are particularly useful for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize the formation of impurities. While specific applications of in-situ monitoring for the synthesis of this particular compound are not published, the methodology is widely applied in the synthesis of other pyridine derivatives. researchgate.netresearchgate.netorganic-chemistry.org

Future Research Directions for this compound

The heterocyclic compound this compound is a significant building block in medicinal chemistry. Its unique structure, featuring an aminopyridine core enhanced by the electronic properties of fluorine and a methoxy (B1213986) group, positions it as a valuable scaffold for the development of novel therapeutic agents. As research progresses, future efforts are being directed towards more sustainable synthesis, deeper biological understanding, and the creation of next-generation bioactive molecules, increasingly supported by computational tools.

常见问题

Q. What are the recommended synthetic routes for 3-amino-5-fluoro-6-methoxypyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via sequential functionalization of the pyridine ring. A plausible route involves:

Fluorination : Electrophilic fluorination at the 5-position using reagents like Selectfluor™ under anhydrous conditions (e.g., DMF, 60–80°C) .

Methoxy Introduction : Nucleophilic substitution (SNAr) at the 6-position using sodium methoxide in methanol or DMSO, requiring careful pH control to avoid deamination .

Amination : Direct amination at the 3-position via Buchwald-Hartwig coupling or catalytic amination with Pd/C and ammonia .

Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Assessment :

- Structural Confirmation :

Q. What are the critical storage conditions to ensure stability of this compound?

Methodological Answer:

- Storage :

- Stability Monitoring :

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and electron-donating methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects :

- Case Study :

- Suzuki-Miyaura coupling at the 4-position requires Pd(PPh₃)₄ and elevated temps (80–100°C) due to competing deactivation by F .

- Computational Support :

- DFT calculations (e.g., Gaussian 16) can map charge distribution to predict regioselectivity .

Q. What strategies can resolve contradictions in reported spectroscopic data for fluoro- and methoxy-substituted pyridines?

Methodological Answer:

- Data Reconciliation :

- Collaborative Validation :

- Cross-reference with databases (PubChem, Reaxys) and replicate conditions from peer-reviewed syntheses .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

Methodological Answer:

- Molecular Dynamics (MD) :

- Simulate binding to enzymes (e.g., kinases) using AutoDock Vina; prioritize poses with H-bonding to the amino group and hydrophobic interactions with fluorine .

- DFT Applications :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .

- SAR Studies :

- Compare electrostatic potential maps of this compound with analogs to rationalize activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。